

## (E)-LHF-535 versus favipiravir for arenavirus

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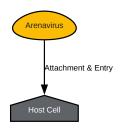
Compound of Interest		
Compound Name:	(E)-LHF-535	
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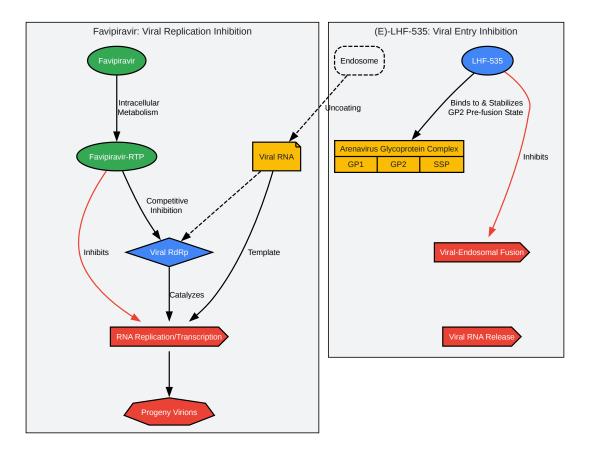
## **Mechanism of Action**

**(E)-LHF-535** is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP) complex.[1][2] It is an optimized analog of the benzimidazole derivative ST-193.[1][2] The arenavirus GP is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[1] **(E)-LHF-535** is thought to bind to and stabilize the pre-fusion conformation of the SSP-GP2 complex.[1] This action prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the entry of the virus into the host cell cytoplasm.[1]

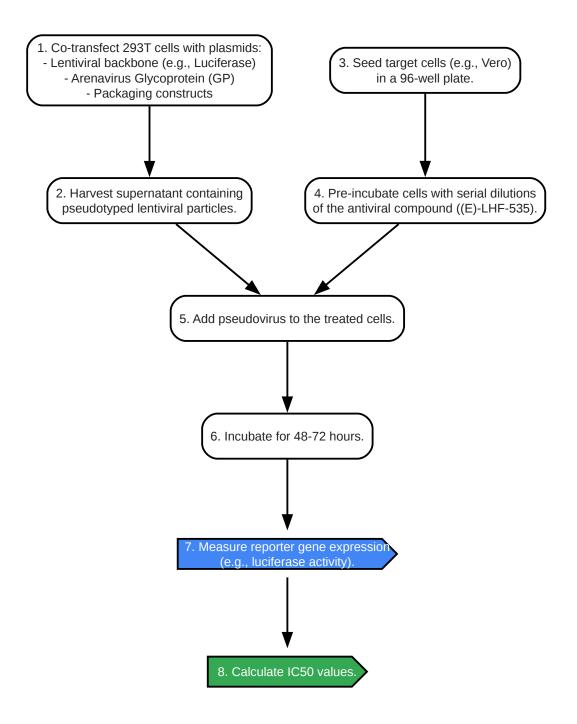
Favipiravir (T-705) is a broad-spectrum antiviral agent that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[3][4] It is a prodrug that, once inside the cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analog and is recognized as a substrate by the viral RdRp.[5] Its incorporation into the nascent viral RNA chain leads to the inhibition of viral replication and transcription.[3][4] Studies have also suggested that favipiravir can induce lethal mutagenesis, further contributing to its antiviral effect.[5]











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